![molecular formula C14H20N2O3 B6086631 N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide](/img/structure/B6086631.png)
N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide
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Overview
Description
N-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide, also known as HMBH, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound is a hydrazone derivative of hexanohydrazide and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and cancer progression. N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide can inhibit the growth of cancer cells and reduce inflammation. N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has also been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide is its ability to form stable complexes with metal ions, which may make it useful as a drug delivery system. However, one of the limitations of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for further research on N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide. One area of interest is the development of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide-based drug delivery systems, which may have applications in the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide and to determine its potential therapeutic applications in vivo.
Synthesis Methods
The synthesis of N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexanohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 80%.
Scientific Research Applications
N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo studies. N'-(2-hydroxy-3-methoxybenzylidene)hexanohydrazide has also been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with metal ions.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-4-5-9-13(17)16-15-10-11-7-6-8-12(19-2)14(11)18/h6-8,10,18H,3-5,9H2,1-2H3,(H,16,17)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLMFKHRZGLOPS-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide |
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